molecular formula C12H8Cl2N2O4S B3845874 N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide

N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B3845874
M. Wt: 347.2 g/mol
InChI Key: IEQFYCMLNOIQJC-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide are not well-documented in the literature .

Scientific Research Applications

Chemistry and Synthesis

N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide and its related compounds have a significant role in the field of synthetic chemistry. They are used as reagents for acylation of amines, offering chemoselective N-acylation and selective protection of primary amines in the presence of secondary amines. These reactions can be carried out in water, showcasing their green chemistry applications (Ebrahimi et al., 2015). Additionally, 2- and 4-nitrobenzenesulfonamides, closely related to the compound , facilitate smooth alkylation by Mitsunobu reaction or conventional methods, yielding N-alkylated sulfonamides (Fukuyama et al., 1995).

Photochemical Studies

In photochemical research, compounds like N-(4-chlorophenyl)-benzenesulfonamide have been studied for their behavior under irradiation. When irradiated in air-saturated solutions, these compounds produce chloronitrosobenzene and chloronitrobenzene, which contributes to understanding their photochemical pathways (Miller & Crosby, 1983).

Biological Applications

In the biological sector, sulfonamide derivatives have been synthesized and evaluated for their anti-cancer activity. Compounds like N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride have shown potential in reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes in various cancer cell lines (Cumaoğlu et al., 2015).

Analytical Chemistry

In analytical chemistry, derivatives of nitrobenzenesulfonamides have been utilized as oxidizing titrants. For instance, sodium N-bromo-p-nitrobenzenesulfonamide has been used for the direct titration of substances like ascorbic acid and glutathione, demonstrating its utility in analytical procedures (Gowda et al., 1983).

Synthetic Applications

The compound's derivatives have also found applications in the synthesis of secondary amines and other nitrogenous heterocycles, contributing to the broad field of organic synthesis (Kisseljova et al., 2014).

Mechanism of Action

Target of Action

N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide is a complex organic compound. . These proteins play crucial roles in the life cycle of T. cruzi, a parasite responsible for causing Chagas disease .

Mode of Action

The compound’s interaction with its targets results in significant changes. Molecular docking and dynamics simulations suggest that this compound acts on the active site of the CYP51 receptor . It forms hydrogen interactions that show a high degree of occupation, establishing a stable complex with the target .

Biochemical Pathways

It’s known that the compound’s interaction with the proteins of the evolutionary cycle ofT. cruzi can disrupt the normal functioning of the parasite

Pharmacokinetics

Mpo analysis and admet prediction tests suggest that the compound presents an alignment between permeability and hepatic clearance . It appears to have low metabolic stability . These factors can impact the compound’s bioavailability and effectiveness.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its potential antitrypanosomiasis activity. In vitro tests showed that the compound had a similar LC50 to BZN, indicating its effectiveness against Trypomastigotes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound can form reactive metabolites from N-conjugation and C=C epoxidation . This suggests that the compound’s action may be influenced by the presence of certain enzymes or other substances in the environment.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O4S/c13-8-1-6-12(11(14)7-8)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQFYCMLNOIQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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